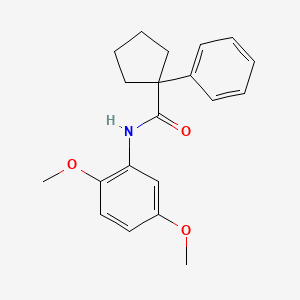![molecular formula C18H17N3O3S B2376944 [2-[(1-シアノシクロペンチル)アミノ]-2-オキソエチル] 2-フェニル-1,3-チアゾール-4-カルボキシレート CAS No. 924018-25-7](/img/structure/B2376944.png)
[2-[(1-シアノシクロペンチル)アミノ]-2-オキソエチル] 2-フェニル-1,3-チアゾール-4-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a phenyl group, and a cyanocyclopentyl moiety
科学的研究の応用
Chemistry
In chemistry, [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation reaction.
Attachment of the Cyanocyclopentyl Moiety: This step involves the reaction of cyclopentanone with cyanamide to form the cyanocyclopentyl group, which is then coupled with the thiazole derivative.
Final Coupling: The final step involves the coupling of the cyanocyclopentyl-thiazole intermediate with an appropriate ester or acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl group.
Reduction: Reduction reactions can target the carbonyl group and the nitrile group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole and phenyl rings.
Reduction Products: Reduced forms of the carbonyl and nitrile groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate: shares similarities with other thiazole derivatives, such as thiazole-4-carboxylates and thiazole-2-carboxylates.
Phenylthiazoles: Compounds with a phenyl group attached to a thiazole ring.
Cyanocyclopentyl Derivatives: Compounds containing a cyanocyclopentyl moiety.
Uniqueness
The uniqueness of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c19-12-18(8-4-5-9-18)21-15(22)10-24-17(23)14-11-25-16(20-14)13-6-2-1-3-7-13/h1-3,6-7,11H,4-5,8-10H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNIEWAQUIMFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376863.png)
![5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

![1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2376866.png)


![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2376870.png)
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)
![ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate](/img/structure/B2376872.png)

![4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2376880.png)

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide](/img/structure/B2376883.png)
